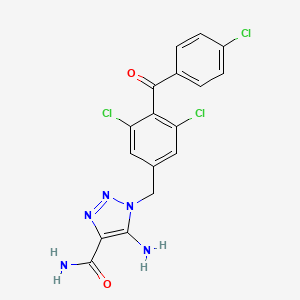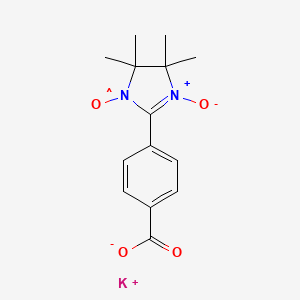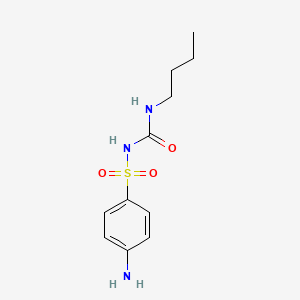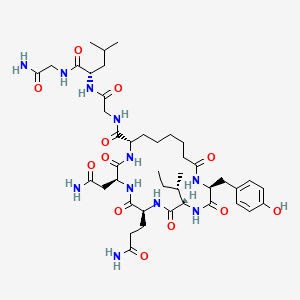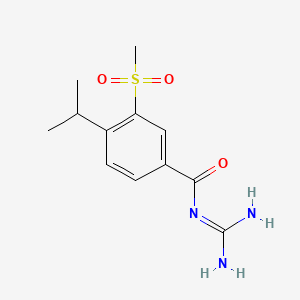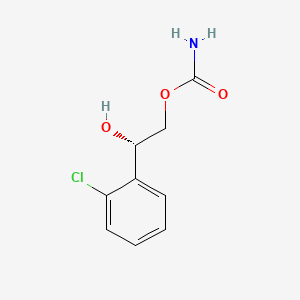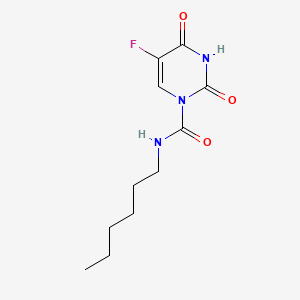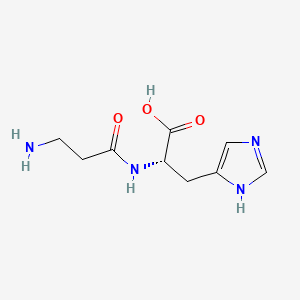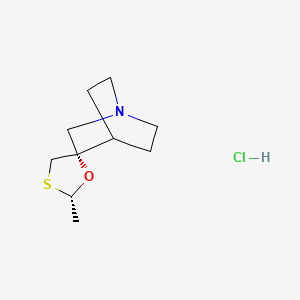
4,5-Dianilinophthalimide
Vue d'ensemble
Description
4,5-Dianilinophthalimide is a phthalimide substituted at the 4- and 5-positions by anilino groups . It has a role as a tyrosine kinase inhibitor and a geroprotector . It has been shown to reverse the formation of neurotoxic fibrils associated with Alzheimer’s disease .
Synthesis Analysis
The synthesis of 4,5-Dianilinophthalimide and related analogues has been developed for potential treatment of Alzheimer’s disease via palladium-catalyzed amination . The requisite substrates are easily obtained, and their coupling with substituted anilines proceeds in generally high yields .Molecular Structure Analysis
The molecular formula of 4,5-Dianilinophthalimide is C20H15N3O2 . The IUPAC name is 5,6-dianilinoisoindole-1,3-dione . The molecular weight is 329.4 g/mol .Applications De Recherche Scientifique
Protein-Tyrosine Kinase Inhibitor
4,5-Dianilinophthalimide is known to be a protein-tyrosine kinase inhibitor with selectivity for the Epidermal Growth Factor Receptor (EGF-R) signal transduction pathway . It has been shown to inhibit the EGF-R protein-tyrosine kinase in vitro with high selectivity . In cells, 4,5-dianilinophthalimide selectively inhibited both ligand-induced EGF-R and pl85c-erbB2 autophosphorylation and c-fos mRNA induction .
Antitumor Activity
This compound has potent in vivo antitumor activity . It has demonstrated antitumor activity against xenografts of the A431 and SK-OV-3 tumors, which overexpress the EGF-R and pl85c-erbB2, respectively .
Treatment of Hyperproliferative Diseases
4,5-Dianilinophthalimides may offer therapeutic agents for the treatment of hyperproliferative diseases that overexpress EGF-R family protein-tyrosine kinases or their ligands .
Inhibition of DNA Enzyme Topoisomerase
4,5-Dianilinophthalimide has been identified as a cytotoxic quinoline alkaloid that inhibits the DNA enzyme topoisomerase . This may attenuate the inflammatory response through disrupting DNA in the NET structure .
5. Selective Inhibitor of Epidermal Growth Factor Receptor (EGFR) Kinase 4,5-Dianilinophthalimide is a selective inhibitor of EGFR kinase . This property makes it a potential candidate for the treatment of diseases where EGFR kinase plays a crucial role .
6. Reversal of A 42 Amyloidogenesis and Neurotoxicity 4,5-Dianilinophthalimide has been shown to reverse A 42 amyloidogenesis and neurotoxicity, which is associated with Alzheimer’s disease . However, it has been found to be ineffective against several amyloidogenic proteins, including tau, -synuclein, Ure2, and PrP, but antagonizes the yeast prion protein, Sup35, in vitro and in vivo .
Mécanisme D'action
Target of Action
4,5-Dianilinophthalimide (DAPH-1) primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a protein-tyrosine kinase growth factor receptor that plays a crucial role in cell proliferation and survival . DAPH-1 also targets the p185c-erbB2 , another protein-tyrosine kinase that is often overexpressed in certain types of cancer .
Mode of Action
DAPH-1 inhibits the EGFR protein-tyrosine kinase with high selectivity . It selectively inhibits both ligand-induced EGFR and p185c-erbB2 autophosphorylation . Autophosphorylation is a process that activates these receptors, leading to a cascade of downstream signaling events that promote cell proliferation and survival. By inhibiting this process, DAPH-1 disrupts the signal transduction pathway, thereby inhibiting the proliferation of cells that overexpress these receptors .
Biochemical Pathways
The primary biochemical pathway affected by DAPH-1 is the EGFR signal transduction pathway . This pathway is crucial for cell proliferation and survival. When DAPH-1 inhibits EGFR and p185c-erbB2, it disrupts this pathway, leading to a decrease in cell proliferation . Additionally, DAPH-1 also inhibits the induction of c-fos mRNA , a gene that plays a key role in cell proliferation and differentiation .
Pharmacokinetics
It is known that daph-1 exhibits potent in vivo antitumor activity , suggesting that it has favorable pharmacokinetic properties that allow it to reach its target sites in the body effectively.
Result of Action
The primary result of DAPH-1’s action is the inhibition of cell proliferation in cells that overexpress EGFR and p185c-erbB2 . This leads to its potent in vivo antitumor activity . It has been demonstrated to be effective against xenografts of the A431 and SK-OV-3 tumors, which overexpress EGFR and p185c-erbB2, respectively .
Action Environment
It is known that daph-1 exhibits high efficacy and a good therapeutic window , suggesting that it is relatively stable and effective under physiological conditions
Safety and Hazards
Propriétés
IUPAC Name |
5,6-dianilinoisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c24-19-15-11-17(21-13-7-3-1-4-8-13)18(12-16(15)20(25)23-19)22-14-9-5-2-6-10-14/h1-12,21-22H,(H,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAALVYBICLMAMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C3C(=C2)C(=O)NC3=O)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4040393 | |
| Record name | 4,5-Dianilinophthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4040393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dianilinophthalimide | |
CAS RN |
145915-58-8 | |
| Record name | 4,5-Dianilinophthalimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145915-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Dianilinophthalimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145915588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,5-Dianilinophthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4040393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-DIANILINOPHTHALIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z13D008FZ2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



